4-(2,3-Diphenylcyclopropyl)phenol
Overview
Description
4-(2,3-Diphenylcyclopropyl)phenol is a chemical compound characterized by a phenol group attached to a cyclopropyl ring, which is further substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of diphenylcyclopropyl ketone with phenol under acidic conditions to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 4-(2,3-Diphenylcyclopropyl)phenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Diphenylcyclopropyl)phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the phenol ring.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
4-(2,3-Diphenylcyclopropyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Diphenylcyclopropyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
4-Methylphenol (p-Cresol): Similar to phenol but with a methyl group at the para position.
Pyrogallol: Contains three hydroxyl groups on a benzene ring.
Uniqueness: 4-(2,3-Diphenylcyclopropyl)phenol is unique due to its cyclopropyl ring substituted with two phenyl groups, which imparts distinct chemical and biological properties compared to simpler phenols. This structural complexity allows for more diverse interactions and applications in various fields.
Properties
IUPAC Name |
4-(2,3-diphenylcyclopropyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O/c22-18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(21)16-9-5-2-6-10-16/h1-14,19-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMSSBLNRNGVCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20489015 | |
Record name | 4-(2,3-Diphenylcyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20489015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61078-42-0 | |
Record name | 4-(2,3-Diphenylcyclopropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20489015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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